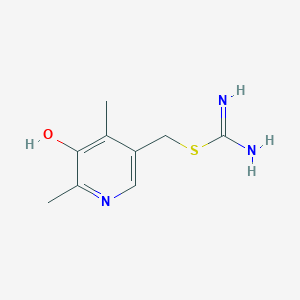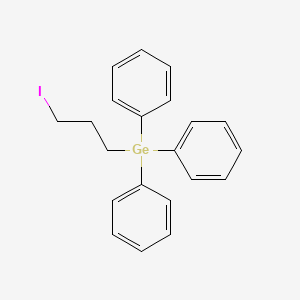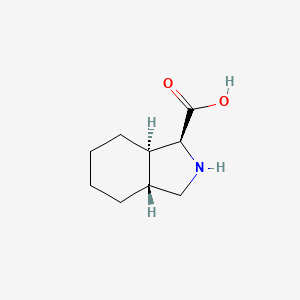
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a dipropylamino group at the 7th position, a trifluoromethyl group at the 4th position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C-H functionalization of quinolin-2(1H)-ones using various reagents and catalysts. For instance, photoredox-catalyzed direct C-H fluoroalkylation with (fluoroalkyl)triphenylphosphonium salts and alkenes has been reported . This method provides a practical approach for generating diverse fluoroalkyl-containing quinolin-2(1H)-ones with good reaction efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the substituents.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinone core or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoroalkylation reactions can yield fluoroalkyl-containing quinolin-2(1H)-ones .
Scientific Research Applications
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinolin-2(1H)-one Derivatives: These compounds share the quinolinone core structure but differ in their substituents.
Fluoroalkyl-Containing Quinolinones: These compounds have similar fluoroalkyl groups but may differ in other substituents.
Uniqueness: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the specific combination of the dipropylamino group, trifluoromethyl group, and quinolinone core
Properties
CAS No. |
661474-60-8 |
|---|---|
Molecular Formula |
C16H19F3N2O |
Molecular Weight |
312.33 g/mol |
IUPAC Name |
7-(dipropylamino)-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19F3N2O/c1-3-7-21(8-4-2)11-5-6-12-13(16(17,18)19)10-15(22)20-14(12)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |
InChI Key |
YMWPAQJSSZLVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)



![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)



